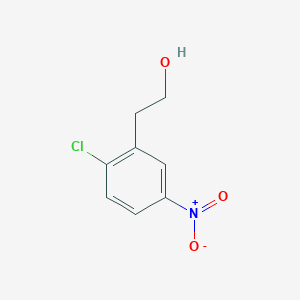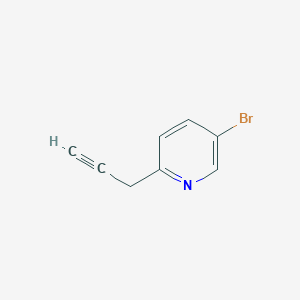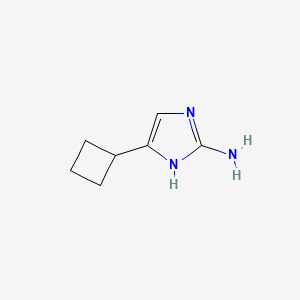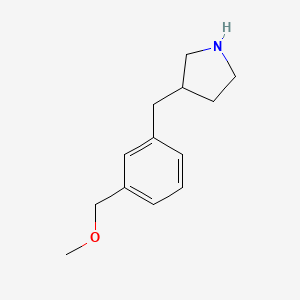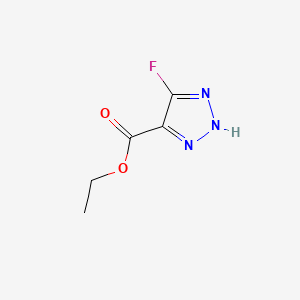
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethylpiperazine moiety attached to a propan-2-amine backbone, and it is commonly used in research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride typically involves the reaction of 4-ethylpiperazine with a suitable propan-2-amine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified and converted to its trihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-1-(4-methylpiperazin-1-yl)propan-2-amine trihydrochloride
- (2R)-1-(4-phenylpiperazin-1-yl)propan-2-amine trihydrochloride
- (2R)-1-(4-isopropylpiperazin-1-yl)propan-2-amine trihydrochloride
Uniqueness
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride stands out due to its specific ethylpiperazine moiety, which imparts unique chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall efficacy in various applications.
Propriétés
Formule moléculaire |
C9H24Cl3N3 |
|---|---|
Poids moléculaire |
280.7 g/mol |
Nom IUPAC |
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine;trihydrochloride |
InChI |
InChI=1S/C9H21N3.3ClH/c1-3-11-4-6-12(7-5-11)8-9(2)10;;;/h9H,3-8,10H2,1-2H3;3*1H/t9-;;;/m1.../s1 |
Clé InChI |
CHRDHSSPFFLBGB-NRYJBHHQSA-N |
SMILES isomérique |
CCN1CCN(CC1)C[C@@H](C)N.Cl.Cl.Cl |
SMILES canonique |
CCN1CCN(CC1)CC(C)N.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



